2-Chloro-6-methylbenzamide

Overview

Description

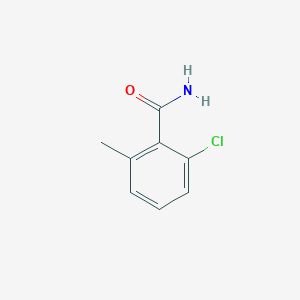

2-Chloro-6-methylbenzamide is an organic compound with the molecular formula C8H8ClNO. It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the sixth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methylbenzamide typically involves the reaction of 2-Chloro-6-methylbenzoic acid with ammonia or an amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the chlorination of 6-methylbenzoic acid followed by amidation.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 6-methylbenzamide.

Reduction Reactions: The compound can be reduced to 2-Chloro-6-methylaniline using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of 2-Chloro-6-methylbenzoic acid.

Common Reagents and Conditions:

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

Substitution: 6-Methylbenzamide.

Reduction: 2-Chloro-6-methylaniline.

Oxidation: 2-Chloro-6-methylbenzoic acid.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-chloro-6-methylbenzamide serves as a building block for synthesizing more complex organic molecules. It can be used as a reagent in various organic reactions, facilitating the formation of other compounds through substitution or coupling reactions.

Biology

The compound is being investigated for its potential biological activities , particularly:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent.

- Anti-inflammatory Properties : Research has shown that it may reduce inflammatory markers in vitro, suggesting applications in treating inflammatory diseases.

- Antimicrobial Effects : Some studies indicate antimicrobial activity against specific bacterial strains.

Medicine

The therapeutic potential of this compound is under exploration, particularly regarding its mechanisms of action against specific diseases. Investigations are ongoing to assess its efficacy as a drug candidate.

Case Studies

Several studies have highlighted the biological activity of this compound and its derivatives:

-

Anticancer Research :

- A study demonstrated that structural modifications similar to those in this compound led to significant cytotoxicity against various cancer cell lines, suggesting enhanced potency against specific tumor types.

-

Anti-inflammatory Studies :

- In an experiment using lipopolysaccharide (LPS)-induced inflammation models, treatment with this compound resulted in a dose-dependent decrease in pro-inflammatory cytokines (IL-6, TNF-alpha).

Concentration (µM) IL-6 Production (pg/mL) TNF-alpha Production (pg/mL) Control 200 150 10 180 140 50 120 90 -

Antimicrobial Activity :

- Research indicated that this compound exhibited antimicrobial properties against several bacterial strains, which could be beneficial for developing new antibiotics.

Potential Applications

The unique properties of this compound suggest several potential applications:

- Drug Development : Given its promising anticancer and anti-inflammatory properties, there is potential for development into therapeutic agents.

- Biological Research : The compound can serve as a tool for studying specific biochemical pathways in cellular models.

- Material Science : Its chemical structure may hold promise for applications in developing new functional materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

- 2-Chloro-6-methylbenzoic acid

- 2-Chloro-6-methylaniline

- 2-Chloro-6-methylbenzyl alcohol

Comparison: 2-Chloro-6-methylbenzamide is unique due to its amide functional group, which imparts different chemical and biological properties compared to its analogs. For example, while 2-Chloro-6-methylbenzoic acid is more acidic, this compound is neutral and has different solubility and reactivity profiles. Similarly, 2-Chloro-6-methylaniline, being an amine, has different nucleophilic properties compared to the amide.

Biological Activity

2-Chloro-6-methylbenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHClN\O

- Molecular Weight : 169.61 g/mol

- IUPAC Name : this compound

The presence of the chlorine atom and the methyl group on the benzene ring contributes to its unique reactivity and biological activity.

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism of action typically involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.

- Receptor Modulation : It can bind to receptors, affecting signal transduction pathways associated with various biological responses.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer activity. It has been shown to induce apoptosis in cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The compound's ability to inhibit cell proliferation and induce cell death highlights its potential as an anticancer therapeutic agent.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of various benzamide derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs, making it a promising candidate for further development in treating bacterial infections . -

Anticancer Activity Assessment :

In another study focused on the anticancer properties of benzamide derivatives, this compound was shown to significantly reduce the viability of MCF-7 cells at concentrations as low as 25 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-6-methylbenzamide in laboratory settings?

- Methodology : Synthesis typically involves amide coupling between 2-chloro-6-methylbenzoic acid and ammonia or amine derivatives under reflux conditions. Purification is achieved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Structural confirmation requires spectroscopic techniques like H/C NMR and FT-IR .

- Key Considerations : Monitor reaction progress using TLC, and ensure anhydrous conditions to avoid hydrolysis of intermediates.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : H NMR (δ 7.2–7.4 ppm for aromatic protons; δ 2.4 ppm for methyl group) and C NMR (carbonyl signal ~168 ppm).

- FT-IR : Confirm amide C=O stretch (~1650 cm) and N-H bending (~1550 cm).

- Mass Spectrometry : Use EI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 184) .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear impervious gloves (nitrile or neoprene), sealed goggles, and lab coats. Use fume hoods to minimize inhalation risks .

- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy for thermochemical properties .

- Basis Sets : Apply polarized basis sets (e.g., 6-311++G(d,p)) for geometry optimization and electronic structure analysis.

- Outputs : Calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution to predict reactivity .

Q. How can researchers resolve contradictions between experimental and computational reactivity data?

- Approach :

- Data Triangulation : Compare DFT-predicted reaction pathways (e.g., nucleophilic substitution sites) with kinetic studies (e.g., HPLC-monitored reaction rates).

- Error Analysis : Assess solvent effects, basis set limitations, or approximations in DFT models .

Q. What strategies optimize reaction conditions for synthesizing this compound derivatives?

- Experimental Design :

- Catalyst Screening : Test palladium catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination).

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for yield improvement.

- DoE (Design of Experiments) : Use factorial designs to analyze temperature, catalyst loading, and solvent interactions .

Q. How can researchers evaluate the antimicrobial activity of this compound derivatives?

- Methodology :

- MIC Assays : Determine minimum inhibitory concentrations against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.

- Time-Kill Studies : Monitor bactericidal kinetics over 24 hours.

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity .

Q. Data Analysis & Validation

Q. How should researchers validate the purity of this compound batches?

- Analytical Workflow :

- HPLC : Develop a gradient method (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

- GC-MS : Use for volatile impurity profiling.

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Q. What statistical methods are suitable for analyzing discrepancies in thermal stability data?

- Approach :

- TGA/DSC : Perform triplicate runs to assess decomposition onset temperatures.

- ANOVA : Identify significant variations between batches or synthesis routes.

- Multivariate Analysis : Apply PCA to isolate factors (e.g., moisture content, crystal form) affecting stability .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in studies involving this compound?

- Best Practices :

- Detailed Protocols : Document synthesis steps, purification criteria, and instrument parameters (e.g., NMR spectrometer frequency).

- Open Data : Share raw spectral files and computational input/output files via repositories like Zenodo.

- Peer Review : Collaborate with independent labs for method validation .

Properties

IUPAC Name |

2-chloro-6-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGRDDQOHGVCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143724 | |

| Record name | Benzamide, 2-chloro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101080-58-4 | |

| Record name | Benzamide, 2-chloro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101080584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-chloro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.